2-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran
Description
Properties
IUPAC Name |
2-[(4-bromo-3,5-dimethylphenoxy)methyl]oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-9-6-12(7-10(2)13(9)14)16-8-11-4-3-5-15-11/h6-7,11H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLGEAUYYBWDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.
This compound is characterized by the presence of a brominated phenyl group and a tetrahydrofuran moiety. The structural formula can be represented as follows:
Biological Activity Overview
Recent studies have explored the biological activities of compounds related to this compound. These investigations primarily focus on its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
A notable study synthesized dual-target inhibitors based on similar structures, revealing that certain derivatives exhibit significant anticancer properties. For instance, a compound identified as 44e demonstrated potent inhibition against BRD4 and CK2, which are implicated in cancer progression. The IC50 values for these targets were reported at 180 nM and 230 nM, respectively .
Table 1: Inhibitory Activity of Related Compounds
| Compound | BRD4 Inhibition (IC50) | CK2 Inhibition (IC50) | MDA-MB-231 IC50 | MDA-MB-468 IC50 |
|---|---|---|---|---|
| 44e | 180 nM | 230 nM | 47.75 μM | 39.65 μM |
| 33a | 13.55% | 9.13% | 47.75 μM | 39.65 μM |
| 33b | 6.05% | 12.56% | >50 μM | >50 μM |
These findings suggest that compounds with similar structures to This compound may possess significant anticancer properties through the inhibition of key signaling pathways.
The mechanism through which these compounds exert their biological effects often involves modulation of enzyme activity and interaction with cellular pathways associated with apoptosis and cell proliferation. For instance, the inhibition of BRD4 has been linked to the downregulation of oncogenic transcription factors such as Myc, leading to reduced cancer cell viability and increased apoptosis .
Case Studies
Several case studies have illustrated the efficacy of related compounds in preclinical models:
- Study on Dual Inhibitors : A study evaluated the efficacy of dual inhibitors targeting BRD4 and CK2 in triple-negative breast cancer (TNBC) models. The compound 44e was found to significantly reduce tumor growth in xenograft models without notable toxicity .
- Antioxidant and Antihypertensive Activities : Other derivatives of phenoxy compounds have shown antioxidant properties through DPPH assays and antihypertensive effects in various assays, indicating a broad spectrum of biological activity beyond anticancer effects .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to 2-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran exhibit significant antimicrobial activity. Research has shown that the brominated phenoxy group enhances the compound's efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
The tetrahydrofuran moiety has been associated with anti-inflammatory properties. Investigations into similar compounds suggest that they can inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for treating inflammatory diseases.
Polymer Synthesis
The unique structure of this compound allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
| Property | Value |
|---|---|
| Glass Transition Temp | 85 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Pesticide Development
The compound's structural features suggest potential use in developing novel pesticides. The bromine atom may contribute to increased bioactivity against pests while minimizing environmental impact.
Case Study 1: Antibacterial Activity
In a controlled study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating strong antibacterial properties.
Case Study 2: Polymer Applications
A research team synthesized a copolymer using this compound as a monomer. The resulting material exhibited enhanced resistance to thermal degradation compared to traditional polymers used in packaging applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural differences and similarities with three analogs:
Key Observations :
Functional and Reactivity Comparisons
Metabolic Stability
- MCBX () : Undergoes phase I hydroxylation and phase II conjugation, with major metabolites involving hydroxylation at the aromatic ring or methylene bridge. The absence of an amide group in the target compound may reduce susceptibility to hydrolytic cleavage, prolonging metabolic stability .
- Compound 602 (): As a synthetic auxin agonist, its chloro-substituted phenoxy group facilitates receptor binding.
Solid-State Behavior
Limitations and Knowledge Gaps
- Direct data on the target compound’s biological activity, solubility, or synthetic routes are absent in the provided evidence. Comparisons rely on extrapolation from analogs.
- The dihydrofuran derivative () has detailed crystallographic data, but the THF analog’s conformational preferences remain unstudied .
Preparation Methods
Direct Aromatic Substitution and Cyclization Approach
Method Overview:
This method involves initial halogenation of a methylated phenol derivative, followed by nucleophilic substitution with tetrahydrofuran derivatives, culminating in cyclization to form the tetrahydrofuran ring.
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Halogenation of methylphenol | Bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in carbon tetrachloride | High regioselectivity at 4- and 5-positions; yields vary (70-85%) |
| 2 | Formation of phenoxy methyl intermediate | Reaction with formaldehyde derivatives under basic conditions | Yields around 75%; forms phenoxy methyl intermediates |
| 3 | Nucleophilic substitution with tetrahydrofuran | Reaction of phenoxy methyl intermediate with tetrahydrofuran in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) | Yields approximately 60-75% |
| 4 | Cyclization to form tetrahydrofuran ring | Intramolecular cyclization under acidic conditions | Yields depend on reaction conditions, typically 65-80% |
- This approach benefits from straightforward aromatic halogenation and nucleophilic substitution, with cyclization driven by acid catalysis.
- The process is scalable and suitable for industrial synthesis, with high purity achievable through purification steps such as column chromatography or recrystallization.
Metal-Catalyzed Cross-Coupling and Cyclization
Method Overview:
This route employs palladium-catalyzed Suzuki or Stille coupling to introduce the phenoxy group onto a brominated aromatic precursor, followed by cyclization with tetrahydrofuran derivatives.
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of brominated precursor | Bromination of 3,5-dimethylphenol with NBS in the presence of a radical initiator | 70-85% yield |
| 2 | Cross-coupling with phenol derivative | Pd(PPh₃)₄ catalyst, boronic acid or stannane derivatives, in anhydrous solvent (e.g., toluene) with base (e.g., K₂CO₃) | 65-80% yield |
| 3 | Cyclization with tetrahydrofuran | Acidic or Lewis acid catalysis to promote ring closure | 60-75% |
- This method offers high selectivity and functional group tolerance.
- It is advantageous for synthesizing derivatives with specific substitution patterns.
- The process is well-documented in patent literature for pharmaceutical intermediates.
Reductive Cyclization via TMDS Reduction
Method Overview:
Based on patent WO2023005587A1, this method involves reduction of a brominated phenoxy ester intermediate with tetramethyldisiloxane (TMDS) under indium bromide catalysis, followed by cyclization to form the tetrahydrofuran ring.
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Preparation of phenoxy ester | Esterification of phenol derivatives with methyl malate or similar compounds | 80-90% yield |
| 2 | TMDS reduction & cyclization | Under nitrogen atmosphere, indium bromide (InBr₃), TMDS, in toluene or dichloromethane, temperature 10-30°C | Yields >99%, high purity, suitable for industrial scale |
- This approach is cost-effective, with raw materials being inexpensive.
- The process is safe, short, and suitable for large-scale production.
- Post-reaction purification involves standard extraction and recrystallization steps.
Alternative Synthetic Route: Halogenation Followed by Nucleophilic Substitution
Method Overview:
This method involves halogenation of a suitable phenol derivative, followed by nucleophilic substitution with tetrahydrofuran derivatives, then cyclization.
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Bromination of methylphenol | NBS, radical initiator, in carbon tetrachloride or acetonitrile | 70-85% |
| 2 | Nucleophilic substitution with tetrahydrofuran | Lewis acids (e.g., BF₃·OEt₂), in dichloromethane | 60-75% |
| 3 | Cyclization | Acid catalysis under reflux | 65-80% |
- This route is straightforward and adaptable.
- The key challenge is controlling regioselectivity during bromination.
Summary of Key Data
| Method | Raw Materials | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct aromatic substitution | Methylphenol derivatives, NBS, Lewis acids | 65-85 | Simple, scalable | Regioselectivity control needed |
| Metal-catalyzed cross-coupling | Brominated phenol, boronic acids, Pd catalysts | 60-80 | High selectivity | Requires expensive catalysts |
| TMDS reduction & cyclization | Ester intermediates, TMDS, indium bromide | >99 | Cost-effective, high purity | Multi-step process |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 2-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran, and what are their key reaction conditions?
- Methodology :
- Step 1 : Synthesize the phenolic precursor (4-bromo-3,5-dimethylphenol) via electrophilic bromination of 3,5-dimethylphenol using reagents like in acidic conditions .
- Step 2 : Couple the phenol to tetrahydrofuran via a Williamson ether synthesis or Mitsunobu reaction. For example, use in tetrahydrofuran (THF) to deprotonate the phenol, followed by reaction with a tetrahydrofuran derivative bearing a leaving group (e.g., chloromethyl-THF) .
- Key Conditions : Anhydrous solvents (e.g., THF), controlled temperature (0°C to room temperature), and inert atmosphere to prevent side reactions .
Q. How can spectroscopic techniques (e.g., NMR, IR, HRMS) be systematically applied to confirm the structural integrity of this compound?
- Methodology :
- : Identify protons on the tetrahydrofuran ring (δ 1.5–2.5 ppm for CH, δ 3.5–4.5 ppm for OCH) and aromatic protons (δ 6.5–7.5 ppm) from the bromophenol moiety .
- : Confirm quaternary carbons (e.g., C-Br at δ 110–120 ppm) and ether linkages (C-O at δ 60–70 ppm) .
- HRMS : Validate molecular ion peaks (e.g., , exact mass ~292.03) and isotopic patterns for bromine .
Q. What crystallization strategies are effective for obtaining high-quality single crystals of brominated tetrahydrofuran derivatives for X-ray analysis?
- Methodology :
- Use slow evaporation of a solvent mixture (e.g., dichloromethane/hexane) to promote ordered crystal growth.
- For brominated analogs, prioritize halogen-bonding interactions (Br⋯Br or Br⋯O) to stabilize crystal lattices, as observed in related dihydrofuran structures .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., Br⋯Br contacts, C—H⋯H) influence the crystal packing and stability of brominated tetrahydrofuran derivatives?
- Methodology :
- Analyze X-ray diffraction data to measure Br⋯Br distances (typically 3.3–3.5 Å) and C—H⋯H interactions (<2.4 Å), which contribute to dense packing and thermal stability .
- Compare with computational models (e.g., Hirshfeld surface analysis) to quantify interaction contributions .
Q. What mechanistic insights can be drawn from the regioselective bromination of phenolic precursors used in the synthesis of this compound?
- Methodology :
- Use kinetic studies (e.g., ) to track bromination intermediates. Steric and electronic effects from methyl groups at the 3- and 5-positions direct bromine to the 4-position .
- Validate selectivity via competition experiments with substituted phenols .
Q. How should researchers address contradictory data between computational predictions and experimental observations in the conformational analysis of tetrahydrofuran-based ethers?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
